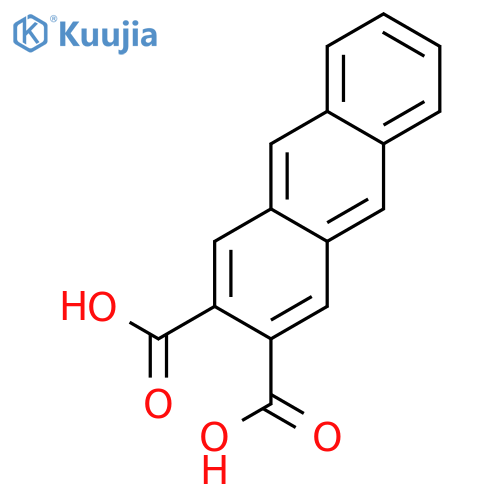Cas no 10210-28-3 (anthracene-2,3-dicarboxylic acid)

10210-28-3 structure
商品名:anthracene-2,3-dicarboxylic acid
anthracene-2,3-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- anthracene-2,3-dicarboxylic acid
- 2,3-Anthracenedicarboxylic acid
- LogP
- DB-127382
- anthracene-2,3-dicarboxylicacid
- YSZC2256
- DTXSID00486865
- 10210-28-3
- SCHEMBL69728
-
- インチ: InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20)
- InChIKey: GQKVCZAPFYNZHX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 266.0579
- どういたいしつりょう: 266.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- 密度みつど: 1.457
- ふってん: 500.928°C at 760 mmHg
- フラッシュポイント: 270.846°C
- 屈折率: 1.768
- PSA: 74.6
anthracene-2,3-dicarboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A229000393-250mg |
Anthracene-2,3-dicarboxylic acid |
10210-28-3 | 97% | 250mg |
$591.84 | 2023-09-04 | |
| Alichem | A229000393-1g |
Anthracene-2,3-dicarboxylic acid |
10210-28-3 | 97% | 1g |
$1411.10 | 2023-09-04 |
anthracene-2,3-dicarboxylic acid 関連文献
-
Stephen A. Cochrane,Christopher T. Lohans,Marco J. van Belkum,Manon A. Bels,John C. Vederas Org. Biomol. Chem. 2015 13 6073
-
2. CLXXXIII.—The ortho-dimethylanthraquinones and their derivativesArthur Fairbourne J. Chem. Soc. Trans. 1921 119 1573
-
Stephen A. Cochrane,Christopher T. Lohans,Marco J. van Belkum,Manon A. Bels,John C. Vederas Org. Biomol. Chem. 2015 13 6073
-
Darren B. Hansen,Madeleine M. Joullié Chem. Soc. Rev. 2005 34 408
-
5. NotesG. M. Badger,P. Cheuychit,W. H. F. Sasse,T. C. W. Mak,J. Trotter,A. R. Battersby,D. J. Le Count,W. P. Griffith,Z. S. Krzeminski,S. J. Angyal,B. H. M. Billinge,B. G. Gowenlock,G. M. Brooke,J. Burdon,J. C. Tatlow,S. J. Gregg,R. F. S. Tyson,W. Carruthers,J. R. Plimmer,D. Lavie,Y. Shvo,O. R. Gottlieb,R. B. Desai,M. L. Khorana,A. Holland,Leo A. Pohoryles,Izhar Gat,Shalom Sarel,J. D. Loudon,A. D. B. Sloan,Peter Bladon,Thomas Sleigh,W. Hewertson,R. A. Shaw,B. C. Smith,J. Chatt,B. L. Shaw,A. A. Williams,M. Halmann,L. Kugel,G. W. Kirby,G. Shaw,A. Yeadon,H. J. Emeléus,G. L. Hurst,John G. Carey,Ian T. Millar,Stanley S. Brown,Roy Wade,D. H. Brown,D. J. Alner J. Chem. Soc. 1962 3241
10210-28-3 (anthracene-2,3-dicarboxylic acid) 関連製品
- 4316-23-8(4-Methylphthalic acid)
- 5156-01-4(2-Methylterephthalic acid)
- 480-63-7(2,4,6-Trimethylbenzoic acid)
- 569-51-7(1,2,3-Benzenetricarboxylic acid)
- 611-01-8(2,4-Dimethylbenzoic acid)
- 88-99-3(Phthalic acid)
- 877-24-7(Potassium Hydrogen Phthalate)
- 119-67-5(2-Carboxybenzaldehyde)
- 603-79-2(2,3-Dimethylbenzoic Acid)
- 610-72-0(2,5-Dimethylbenzoic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
